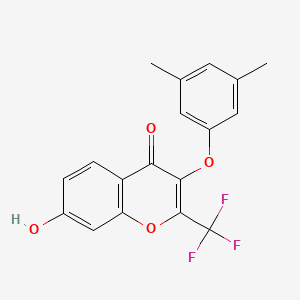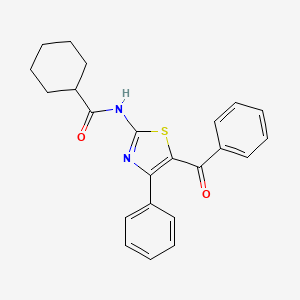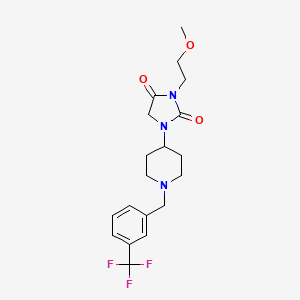
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound designed for specific biological and chemical applications. It belongs to the family of imidazolidine-2,4-diones, a class of compounds known for their diverse pharmacological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps:
Starting Materials: : The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride, piperidine, and imidazolidine-2,4-dione.
Reactions: : A series of nucleophilic substitution reactions, reduction, and cyclization steps are employed. The presence of a methoxyethyl group requires careful handling to avoid side reactions.
Industrial Production Methods
Industrial production typically involves similar steps but is optimized for scale. Key aspects include:
Yield Optimization: : Ensuring maximum yield through process control.
Purity: : Achieving high purity levels to meet industrial standards.
Safety: : Implementing safety measures due to the involvement of potentially hazardous chemicals.
化学反応の分析
Types of Reactions
This compound undergoes various reactions:
Oxidation: : Conversion to a more oxidized state using oxidizing agents like potassium permanganate.
Reduction: : Hydrogenation reactions that can modify functional groups.
Substitution: : Nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Utilizes reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce alkane derivatives.
科学的研究の応用
3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione has broad applications in:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Employed in studying receptor-ligand interactions.
Medicine: : Potential use in the development of novel pharmaceuticals, particularly for its pharmacological properties.
Industry: : Utilized in the production of specialized chemicals and materials.
作用機序
Molecular Targets and Pathways
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It may act by:
Binding to Receptors: : Modulating receptor activity.
Enzyme Inhibition: : Inhibiting enzymes involved in critical pathways.
Signal Transduction: : Influencing signal transduction pathways.
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)benzyl derivatives: : Share the trifluoromethylbenzyl group, known for its biological activity.
Piperidine derivatives: : Known for diverse pharmacological properties.
Imidazolidine-2,4-dione derivatives: : Varied applications in medicinal chemistry.
Uniqueness
This compound's uniqueness lies in its specific structural configuration, which imparts distinct pharmacological and chemical properties. Its combination of functional groups allows it to interact with a broad range of biological targets.
And there you have it: the wonderful world of 3-(2-Methoxyethyl)-1-(1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)imidazolidine-2,4-dione. Intriguing, right?
特性
IUPAC Name |
3-(2-methoxyethyl)-1-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O3/c1-28-10-9-24-17(26)13-25(18(24)27)16-5-7-23(8-6-16)12-14-3-2-4-15(11-14)19(20,21)22/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQNQDCDMCJXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2521832.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]amino}propanamide](/img/structure/B2521836.png)

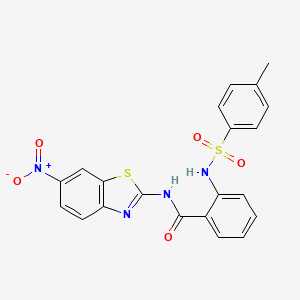
![{[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2521841.png)
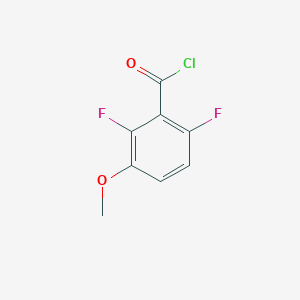

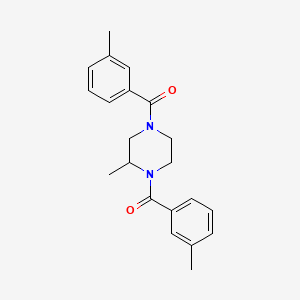
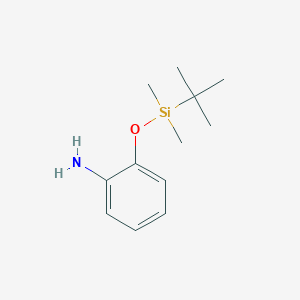
![4-[3-(1H-pyrazol-1-yl)benzoyl]-7-(thiophen-2-yl)-1,4-thiazepane](/img/structure/B2521850.png)
![N-(4-chlorophenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
